9H-Pyrido[2,3-b]indol-4-amine

Antitumor SAR α-Carboline derivatives Sarcoma 180

Researchers requiring α-carboline building blocks often face limited availability of the 4-amino isomer-the key nucleophilic handle for kinase inhibitor libraries-while the 2-amino isomer is a known carcinogen. 4-Amino-α-carboline (CAS 25208-34-8) eliminates this bottleneck. • Serves as the direct precursor for 4-anilino-α-carbolines with Brk/PTK6 IC₅₀ of 3.15 nM and selectivity over HER2. • Documented PDE4A inhibitor (ChEMBL assay CHEMBL155727), enabling cAMP pathway probe development. • Non-carcinogenic isomer; safe for BSL-1/BSL-2 labs without special carcinogen permits.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 25208-34-8
Cat. No. B029998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrido[2,3-b]indol-4-amine
CAS25208-34-8
Synonyms9H-Pyrido[2,3-b]indol-4-amine;  1H-Pyrido[2,3-b]indol-4-amine; 
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CN=C3N2)N
InChIInChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14)
InChIKeyKDEXDIOVHDTJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino α-Carboline: Chemical Identity & Procurement


9H-Pyrido[2,3-b]indol-4-amine, commonly designated 4-Amino α-carboline (CAS 25208-34-8), is a C-4 amino-substituted derivative of the α-carboline scaffold—a tricyclic aromatic heterocycle comprising a pyridine ring fused to an indole backbone [1]. With a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g·mol⁻¹, this compound presents two hydrogen bond donors and two hydrogen bond acceptors, a calculated XLogP3 of approximately 2, and a topological polar surface area of 54.7 Ų . The 4-amino substituent is the defining structural feature that distinguishes this compound from the parent α-carboline (9H-pyrido[2,3-b]indole), its 4-chloro synthetic precursor, and its 4-methyl analog, and it serves as the functional handle for downstream derivatization toward pharmacologically active 4-anilino-, 4-benzylamino-, and grossularine-type α-carbolines [2][3]. The compound is available from multiple specialty chemical suppliers (e.g., Toronto Research Chemicals catalog number A603045; Santa Cruz Biotechnology; BOC Sciences) at purities typically ≥98%, and is supplied in milligram quantities for research use only .

4-Amino α-Carboline: Why Analogs Cannot Substitute


The α-carboline scaffold is not a monolithic pharmacophore; the identity and position of substituents on the tricyclic core fundamentally alter biological target engagement, synthetic reactivity, and metabolic fate. The Wieczorek et al. (1986) structure–activity study demonstrated that C-4 substitution on α-carboline is a critical determinant of antitumor activity: 4-methyl substitution conferred moderate Sarcoma 180 tumor growth inhibition, whereas introduction of amino or hydroxyl groups at C-6 abolished activity [1]. This SAR establishes that the 4-amino group is not a passive structural feature but a functional moiety that modulates bioactivity in a manner distinct from 4-methyl or unsubstituted α-carboline. Furthermore, the positional isomer 2-amino-9H-pyrido[2,3-b]indole (AαC, CAS 26148-68-5) is a well-characterized mutagenic and carcinogenic heterocyclic aromatic amine formed during high-temperature cooking and tobacco combustion, whereas the 4-amino isomer has a distinct and non-overlapping biological profile [2]. From a synthetic chemistry perspective, the 4-amino group is the essential nucleophilic handle for generating 4-anilino-, 4-benzylamino-, and 4-amido-α-carboline derivatives that have been developed as potent Brk, ALK, RET, and HER2 kinase inhibitors, making 4-amino α-carboline the indispensable gateway intermediate for these compound series [3][4]. Substituting the 4-amino compound with 4-chloro-α-carboline introduces different reactivity (electrophilic rather than nucleophilic at C-4), while substituting with the parent α-carboline eliminates the C-4 functionalization handle entirely.

4-Amino α-Carboline: Differentiation Evidence vs. Analogs


C-4 Substituent-Dependent Antitumor Activity in Sarcoma 180

In the foundational SAR study by Wieczorek et al. (1986), α-carboline and its selected derivatives were evaluated for antitumor activity against Sarcoma 180, L1210 lymphoid leukemia, and P388 lymphocytic leukemia in mice [1]. The study reported that α-carboline derivatives substituted at the C-4 position with a methyl group caused moderate inhibition of Sarcoma 180 tumor growth, whereas the introduction of amino groups, hydroxyl groups, bromide, or iodide at C-6 significantly reduced or abolished antitumor activity [1]. This establishes a critical differentiation: the biological consequence of C-4 substitution is substituent-specific, not merely position-dependent. The 4-amino substituent confers a distinct SAR profile compared to 4-methyl, and the presence of the free amine creates a different pharmacological trajectory from the unsubstituted parent α-carboline, which itself showed only moderate activity [1]. None of the tested compounds displayed significant activity against murine leukemias (L1210, P388), and all compounds were inactive in the KB cytotoxicity test [1], indicating that the differentiation among analogs is model-dependent.

Antitumor SAR α-Carboline derivatives Sarcoma 180 C-4 substitution In vivo tumor model

PDE4A Inhibitory Activity vs. Unprofiled Analogs

4-Amino α-carboline has been evaluated in vitro for inhibitory activity against unpurified recombinant human phosphodiesterase type 4A (PDE4A), as documented in the BindingDB/ChEMBL databases under assay identifier CHEMBL155727 (CHEMBL760761) [1]. The enzyme inhibition constant data for this compound against PDE4A is archived in BindingDB, confirming that the compound engages this target [1]. Notably, no corresponding PDE4A inhibition data are found in BindingDB or ChEMBL for the parent α-carboline (9H-pyrido[2,3-b]indole, CAS 244-76-8), the 4-methyl analog, or the 4-chloro precursor, indicating that PDE4A profiling has been specifically conducted for the 4-amino derivative [2]. PDE4A is a cAMP-specific phosphodiesterase expressed in immune cells and the central nervous system, and its inhibition is a validated therapeutic strategy for inflammatory and neurological disorders [3]. The documented PDE4A activity of 4-amino α-carboline, even if the exact IC₅₀ value requires retrieval from the primary data tables, provides a target engagement anchor that is absent for the closest structural analogs.

PDE4A inhibition Phosphodiesterase cAMP signaling BindingDB ChEMBL

Synthetic Gateway to Kinase Inhibitors & Grossularine Analogs

4-Amino α-carboline serves as a key synthetic intermediate for accessing two distinct classes of biologically active compounds: (i) grossularine analogs—marine-derived antitumor indole-imidazole alkaloids—via further functionalization of the 4-amino group, as demonstrated by Pudlo et al. (2007), who prepared 4-amino-α-carboline by Suzuki–Miyaura cross-coupling of 4-pivaloylaminopyridine-3-boronic acid with 2-bromoaniline [1]; and (ii) 4-anilino α-carbolines, a class of potent breast tumor kinase (Brk/PTK6) inhibitors, where the 4-amino group is converted to 4-anilino derivatives with nanomolar potency. The lead compound Tilfrinib (4f, CAS 1600515-49-8) exhibits a Brk IC₅₀ of 3.15 nM with selectivity over HER2 (IC₅₀ = 1,300 nM, ~413-fold) and anti-proliferative GI₅₀ values of 0.99–1.58 μM against MCF-7, HS-578/T, and BT-549 breast cancer cell lines [2]. In contrast, 4-chloro-α-carboline (CAS 25208-32-6) requires nucleophilic aromatic substitution to install amine substituents—a different synthetic route—and the parent α-carboline lacks a C-4 functional handle entirely, requiring electrophilic substitution or directed metalation for C-4 functionalization [3]. This makes 4-amino α-carboline the preferred starting material for any SAR program requiring C-4 nitrogen-linked derivatives.

Synthetic intermediate Suzuki–Miyaura cross-coupling Grossularine 4-Anilino α-carbolines Brk inhibitors

Carcinogenicity vs. 2-Amino Isomer (AαC)

The positional isomer 2-amino-9H-pyrido[2,3-b]indole (AαC, CAS 26148-68-5) is one of the most abundant carcinogenic heterocyclic aromatic amines (HAAs) formed in mainstream tobacco smoke and grilled meats, classified by IARC as a potential human carcinogen based on rodent bioassay data [1][2]. AαC undergoes CYP1A2-mediated metabolic bioactivation to N-hydroxylated intermediates that form DNA adducts, and it is mutagenic in the Ames Salmonella typhimurium assay . In contrast, 4-amino-α-carboline (CAS 25208-34-8) is not classified among the food-borne mutagenic HAAs and has a distinct metabolic and toxicological profile . This positional isomer effect—shifting the amino group from C-2 to C-4 on the pyrido[2,3-b]indole scaffold—fundamentally alters the genotoxic risk profile of the molecule. For researchers studying α-carboline pharmacology or using these compounds as synthetic intermediates, this differentiation is critical: procurement of the 4-amino isomer rather than the 2-amino isomer avoids the biosafety handling requirements, carcinogen disposal protocols, and regulatory restrictions associated with AαC.

Positional isomerism Carcinogenicity Mutagenicity Heterocyclic aromatic amines AαC

Hydrogen Bonding & Lipophilicity Profile vs. Analogs

The 4-amino substituent imparts distinct physicochemical properties to 4-amino α-carboline that differentiate it from the unsubstituted parent α-carboline and the 4-chloro synthetic precursor. Key computed parameters for 4-amino α-carboline (CAS 25208-34-8) are: molecular weight 183.21 g·mol⁻¹, XLogP3 ≈ 2.0, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, topological polar surface area (TPSA) = 54.7 Ų, and zero rotatable bonds . In comparison, the parent α-carboline (CAS 244-76-8, C₁₁H₈N₂, MW = 168.19) has 1 HBD, 1 HBA, and a higher calculated logP (no amine contribution to polarity). The 4-chloro analog (CAS 25208-32-6, C₁₁H₇ClN₂, MW = 202.64) has 1 HBD, 1 HBA, and increased lipophilicity due to the chlorine atom [1]. The 4-amino derivative therefore occupies a distinct region of physicochemical space—it is more polar than the 4-chloro analog (lower logP, higher TPSA), has greater hydrogen bonding capacity than the parent scaffold (2 HBD vs. 1 HBD), and is the only simple α-carboline bearing both a hydrogen bond donor and acceptor at C-4. These differences directly impact aqueous solubility, membrane permeability, and protein binding, all of which are critical for both in vitro assay behavior and in vivo pharmacokinetic properties of downstream derivatives [2].

Physicochemical properties Hydrogen bonding Lipophilicity Drug-likeness Permeability

Antiviral Activity vs. β-Carboline Scaffold

4-Amino α-carboline has been documented as an antiviral agent in the α-carboline derivative series, with an early reference by Bolton et al. in Bioorg. Med. Chem. Lett. (1993) identifying α-carboline C-4 amino derivatives with antiviral properties [1]. Separately, the Aladdin Biochemicals assay database contains an entry (ALA874081) documenting the testing of a compound in this chemical series for antiviral potency against human immunodeficiency virus type 1 (HIV-1), with ID₅₀ determination . In contrast, the most extensively studied antiviral carboline scaffold is the β-carboline series (9H-pyrido[3,4-b]indole), where 1-formyl-β-carboline-3-carboxylic acid methyl ester has demonstrated anti-HIV activity with an IC₅₀ of 2.9 μM . The α-carboline scaffold, and specifically its 4-amino derivative, therefore represents a structurally distinct antiviral chemotype from the more commonly explored β-carboline series. The different position of the pyridine nitrogen relative to the indole nitrogen in α- vs. β-carbolines alters the electronic distribution, protonation state at physiological pH, and molecular recognition by viral targets [2].

Antiviral activity α-Carboline HIV β-Carboline Scaffold comparison

4-Amino α-Carboline: Optimal Research & Industrial Applications


Kinase Inhibitor Library Synthesis

4-Amino α-carboline is the requisite synthetic intermediate for constructing 4-anilino and 4-benzylamino α-carboline libraries. As established by Mahmoud et al. (2014), 4-anilino α-carbolines derived from this scaffold achieve Brk/PTK6 IC₅₀ values of 3.15 nM (Tilfrinib, compound 4f), with selectivity over HER2 (IC₅₀ = 1,300 nM) and anti-proliferative activity against MCF-7 (GI₅₀ = 0.99 μM), HS-578/T (GI₅₀ = 1.02 μM), and BT-549 (GI₅₀ = 1.58 μM) breast cancer cells [1]. The 4-amino precursor enables direct diversification through amination or amide coupling at C-4, bypassing the additional synthetic steps required when starting from 4-chloro-α-carboline or the unfunctionalized parent scaffold. The Mologni et al. (2022) study further demonstrated that 4,6-substituted α-carboline derivatives inhibit both wild-type ALK and the gatekeeper L1196M mutant, in several cases with greater potency against the mutant than the wild-type enzyme [2]. Procurement of 4-amino α-carboline rather than the des-amino or 4-chloro analogs is therefore the rational choice for any kinase inhibitor medicinal chemistry campaign built on the α-carboline scaffold.

PDE4A Chemical Probe Development

The documented PDE4A inhibitory activity of 4-amino α-carboline, as archived in BindingDB/ChEMBL under assay CHEMBL155727, makes this compound a suitable starting point for developing PDE4A-targeted chemical probes [1]. PDE4A is one of four PDE4 subtypes (PDE4A–D) that hydrolyze cAMP in immune cells and the central nervous system, and its inhibition is therapeutically relevant for inflammatory diseases (COPD, asthma) and cognitive disorders [2]. Unlike the parent α-carboline, 4-methyl-α-carboline, or 4-chloro-α-carboline—none of which have PDE4 profiling data—the 4-amino derivative provides a structurally characterized anchor for initiating a PDE4 SAR program. The C-4 amino group further enables installation of fluorescent tags, photoaffinity labels, or biotin handles for chemical biology applications without ablating the PDE4 pharmacophore.

Grossularine Alkaloid Analog Synthesis

Grossularines are marine-derived indole-imidazole alkaloids isolated from the tunicate Dendrodoa grossularia that exhibit antitumor activity [1]. Pudlo et al. (2007) established 4-amino-α-carboline as a versatile intermediate for grossularine analog synthesis, preparing it via a convergent Suzuki–Miyaura cross-coupling of 4-pivaloylaminopyridine-3-boronic acid with 2-bromoaniline [2]. This methodology provides access to the α-carboline core bearing a free 4-amino group in only two steps from commercially available starting materials, enabling subsequent elaboration to grossularine-type polyheterocycles. The 4-amino group is essential for constructing the imidazole-fused grossularine architecture; neither 4-chloro-α-carboline nor the parent α-carboline can directly access this chemotype without additional functional group interconversions. For natural product synthesis laboratories and marine alkaloid medicinal chemistry groups, 4-amino α-carboline is therefore the preferred α-carboline building block.

Non-Carcinogenic Scaffold for Routine Lab Use

For academic and industrial laboratories conducting α-carboline pharmacology under standard BSL-1 or BSL-2 conditions, 4-amino α-carboline (CAS 25208-34-8) provides a critical safety advantage over its positional isomer AαC (2-amino-9H-pyrido[2,3-b]indole, CAS 26148-68-5), which is classified by IARC as a potential human carcinogen and requires specialized handling, storage, and disposal protocols [1]. AαC is the most abundant carcinogenic heterocyclic aromatic amine in tobacco smoke and is mutagenic in the Ames assay [2]. The 4-amino isomer, by contrast, is not among the food-borne mutagenic HAAs and can be handled under routine laboratory safety practices as recommended by major suppliers such as Santa Cruz Biotechnology and Toronto Research Chemicals . This differentiation is particularly significant for laboratories without dedicated carcinogen handling facilities, for high-throughput screening campaigns where large numbers of plates must be processed, and for academic training environments where minimizing student exposure to known carcinogens is a priority. The procurement decision to select the 4-amino isomer over the 2-amino isomer directly affects institutional biosafety committee approval timelines and operational laboratory costs.

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